Meloxicam

Description

Classification and Therapeutic Relevance of Meloxicam as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

This compound is classified as a preferential cyclooxygenase-2 (COX-2) inhibitor. nih.govnih.gov The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. wikipedia.org Prostaglandins are key mediators of inflammation, pain, and fever. drugbank.com There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining. In contrast, COX-2 is typically induced at sites of inflammation.

By preferentially inhibiting COX-2, this compound reduces the production of prostaglandins involved in inflammation and pain, while having a lesser effect on the COX-1 enzyme responsible for gastrointestinal protection. nih.gov This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both COX-1 and COX-2 to a similar extent. nih.govresearchgate.net

This compound is therapeutically indicated for the symptomatic treatment of various rheumatic diseases and osteoarthritis. wikipedia.org It is used to manage pain and inflammation in conditions such as rheumatoid arthritis, juvenile rheumatoid arthritis, and osteoarthritis. drugbank.comgoodrx.commayoclinic.orgrxlist.com

Evolution of this compound Research: From COX Selectivity to Pleiotropic Actions

The development and initial understanding of this compound were centered around the COX hypothesis. nih.gov Early research focused on its preferential inhibition of COX-2 as the primary explanation for its anti-inflammatory effects and improved gastrointestinal tolerability compared to older, non-selective NSAIDs like piroxicam (B610120) and diclofenac (B195802). nih.govresearchgate.net In vitro studies confirmed that this compound has a higher affinity for COX-2 than COX-1. researchgate.net For instance, in whole blood assays, the concentration of this compound required to inhibit 50% of COX-2 activity was significantly lower than that needed to inhibit 50% of COX-1 activity. researchgate.net

Scope and Significance of this compound Research in Chronic Inflammatory and Pain Conditions

This compound is a significant therapeutic option for managing chronic inflammatory and pain conditions like osteoarthritis and rheumatoid arthritis. sahyadrihospital.com Its efficacy in reducing pain and inflammation has been demonstrated in numerous clinical studies. researchgate.net A long-term study on patients with rheumatoid arthritis showed that this compound was effective in improving various parameters, including global efficacy, morning stiffness, and pain. nih.gov

The preferential COX-2 selectivity of this compound has been a key area of research, with studies consistently showing a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs. researchgate.net For example, one study found that patients taking this compound experienced fewer gastrointestinal symptoms compared to those on diclofenac. drugbank.com

The exploration of this compound's pleiotropic effects, such as its antioxidant activity, opens new avenues for understanding its full therapeutic potential. nih.gov This is particularly relevant in chronic inflammatory diseases where oxidative stress is a known contributing factor. nih.gov Ongoing research continues to investigate the broader applications of this compound, including its potential role in preventing tumorigenesis and reducing the risk of cardiovascular disease, although these are still areas of active investigation. mdpi.com

Interactive Data Tables

Table 1: COX-2/COX-1 Inhibition Ratios of Selected NSAIDs

| NSAID | COX-2 Selectivity (Ratio of IC50 for COX-2:COX-1) | Reference |

| This compound | 0.09 (in whole blood assays) | researchgate.net |

| Piroxicam | Nearly equal inhibition of COX-1 and COX-2 | karger.com |

| Indomethacin | Inhibited COX-1 about 1.7 times more potently than COX-2 | karger.com |

| NS-398 | Highly selective for COX-2 | karger.com |

IC50: The half maximal inhibitory concentration

Table 2: Efficacy of this compound in a Long-Term Study of Rheumatoid Arthritis Patients

| Efficacy Parameter | Improvement | Reference |

| Global Efficacy (Patient Assessment) | Significant improvement maintained over 18 months | nih.gov |

| Morning Stiffness | Significantly improved | nih.gov |

| Grip Strength | Significantly improved | nih.gov |

| Ritchie Joint Index | Significantly improved | nih.gov |

| Pain (Morning and Night) | Significantly improved | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

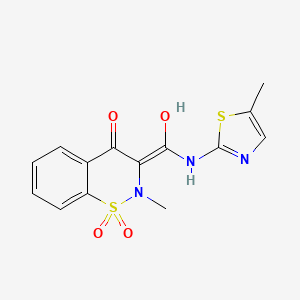

IUPAC Name |

4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020803 | |

| Record name | Meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

581.3±60.0 | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |

| Record name | SID50085983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethylene chloride, Pastel yellow solid | |

CAS No. |

71125-38-7 | |

| Record name | Meloxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meloxicam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254 °C (decomposes), 254 °C | |

| Record name | Meloxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meloxicam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacodynamics of Meloxicam

Cyclooxygenase (COX) Isoform Inhibition by Meloxicam

Cyclooxygenase (COX) enzymes are crucial in the biosynthesis of prostaglandins (B1171923), which are lipid mediators involved in various physiological processes and pathological conditions, including inflammation, pain, and fever. There are two main isoforms: COX-1 and COX-2. COX-1 is generally considered a "housekeeping" enzyme, constitutively expressed in most tissues and responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation. medscape.compatsnap.comnih.gov In contrast, COX-2 is largely inducible, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli. medscape.compatsnap.comnih.gov COX-2 is primarily responsible for the increased production of prostaglandins that mediate inflammation, pain, and fever. medscape.compatsnap.com

Preferential Cyclooxygenase-2 (COX-2) Inhibition Mechanisms and Selectivity Ratios

This compound is classified as a preferential COX-2 inhibitor. medscape.compatsnap.comoup.comresearchgate.netontosight.ai This means it inhibits the activity of COX-2 at lower concentrations compared to the concentration required to inhibit COX-1. medscape.compatsnap.comoup.com The mechanism behind this preferential inhibition is attributed, in part, to the molecular structure of this compound, which allows it to bind more effectively to the COX-2 enzyme. ontosight.ai The active site of COX-2 is larger than that of COX-1, with a secondary internal pocket that contributes to this difference in volume. jpp.krakow.pl While the central channel of COX-2 is also larger, the key to selectivity for some inhibitors lies in the replacement of specific amino acids in COX-1 (histidine 513 and isoleucine 523) with smaller residues (arginine and valine, respectively) in COX-2. jpp.krakow.pl This structural difference in the COX-2 active site can accommodate larger molecules or those with specific structural features, like this compound, leading to preferential binding and inhibition.

Selectivity ratios, typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), are used to quantify the preferential inhibition of NSAIDs. A higher ratio indicates greater selectivity for COX-2. Studies using various in vitro and ex vivo assay systems have demonstrated this compound's preferential inhibition of COX-2. oup.combohrium.com While the exact IC50 ratios can vary depending on the assay system (e.g., cell-free enzymes, intact cells, whole blood), this compound consistently shows a higher potency against COX-2 compared to COX-1. nih.govoup.combohrium.com

Here is a representative data table illustrating the COX-2/COX-1 selectivity ratios for this compound and other NSAIDs in guinea-pig peritoneal macrophages in vitro:

| NSAID | IC50 COX-2 / IC50 COX-1 Ratio (Guinea-pig peritoneal macrophages) |

| This compound | Preferentially inhibits COX-2 over COX-1 oup.com |

| Piroxicam (B610120) | Inhibits COX-1 more potently than COX-2 oup.com |

| Tenoxicam | Inhibits COX-1 more potently than COX-2 oup.com |

| Tenidap | Inhibits COX-1 more potently than COX-2 oup.com |

| Indomethacin | Inhibits COX-1 more potently than COX-2 oup.com |

| Flurbiprofen | Inhibits COX-1 more potently than COX-2 oup.com |

| Diclofenac (B195802) | Similar activity against COX-1 and COX-2 oup.com |

Note: Specific numerical values for the ratios can vary between studies and assay types. The table above reflects the qualitative findings regarding preferential inhibition in the cited source.

In whole blood assays using human tissues, this compound has shown a ratio of 50% inhibitory concentration for COX-2 to COX-1 of 0.09, indicating a high affinity for COX-2 while inhibiting COX-1 only at higher concentrations. medscape.comresearchgate.net Another source indicates an IC50 selectivity ratio for this compound of 18 ajmc.com. It is important to note that the interpretation of these ratios should consider the specific assay conditions used. jpp.krakow.plbohrium.com

Implications of Preferential COX-2 Inhibition on Prostaglandin (B15479496) Biosynthesis and Inflammatory Pathways

By preferentially inhibiting COX-2, this compound primarily reduces the production of prostaglandins that are generated at sites of inflammation. patsnap.comoup.comresearchgate.net Prostaglandins, such as prostaglandin E2 (PGE2), play a significant role in mediating the inflammatory response, including vasodilation, increased vascular permeability, and sensitization of pain receptors. ontosight.aidrugs.com Reduced synthesis of these pro-inflammatory prostaglandins by this compound contributes to its anti-inflammatory and analgesic effects. patsnap.comresearchgate.netontosight.ai

In models of inflammation, this compound has been shown to be a potent inhibitor of prostaglandin biosynthesis in inflammatory exudates. oup.com For example, in a carrageenan-induced model of pleurisy in rats, this compound dose-dependently lowered the PGE2 content of the pleuritic exudate. oup.com This inhibition of prostaglandin production at inflammatory sites is a key mechanism by which this compound exerts its therapeutic actions.

Differential Effects on COX-1 Activity and Physiological Roles

While this compound preferentially inhibits COX-2, it still exhibits some inhibitory activity against COX-1, particularly at higher concentrations. patsnap.comoup.comresearchgate.netontosight.ai The extent of COX-1 inhibition by this compound is generally less pronounced compared to non-selective NSAIDs. medscape.compatsnap.comoup.comresearchgate.net

The physiological roles mediated by COX-1 include the production of prostaglandins that are cytoprotective in the gastric mucosa, support renal microcirculation, and are involved in platelet aggregation. medscape.comnih.govoup.com By largely sparing COX-1 activity, this compound is hypothesized to have a lower risk of certain side effects associated with COX-1 inhibition, such as gastrointestinal damage and effects on platelet function, compared to non-selective NSAIDs. medscape.compatsnap.comnih.govoup.comresearchgate.netnih.govdrugbank.com However, it is important to note that despite its preferential COX-2 inhibition, this compound is not without potential side effects, and gastrointestinal issues can still occur. patsnap.comdrugbank.com

Studies comparing this compound to other NSAIDs have investigated their differential effects on COX-1 activity in various tissues. For instance, in a rat brain model where stimulated PGE2 synthesis is due to constitutive COX-1 activity, this compound showed weaker ability to suppress COX-1 compared to other NSAIDs like tenoxicam, indomethacin, piroxicam, and diclofenac. oup.com

Prostaglandin-Independent Mechanisms of Action

Modulation of Cellular Signaling Pathways Beyond COX Inhibition (e.g., MAPKs, NF-κB, Wnt/β-catenin, PI3K/ATK)

Studies have indicated that this compound can modulate various cellular signaling pathways that are involved in processes such as inflammation, cell proliferation, and survival, independent of its effects on COX-2. mdpi.comnih.govnih.govnih.gov These pathways include Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and Phosphatidylinositol 3-kinase (PI3K)/AKT. mdpi.comnih.gov

Research in hepatocellular carcinoma (HCC) cells, for example, suggests that this compound can execute antitumor effects through both COX-2-dependent and -independent pathways, involving the modulation of AKT, apoptotic, and autophagic pathways. plos.orgresearchgate.net this compound has been shown to induce cell apoptosis by upregulating pro-apoptotic proteins like Bax and Fas-L in a COX-2-independent manner. plos.orgresearchgate.netfigshare.com

Furthermore, studies in bovine endometrial epithelial cells stimulated by lipopolysaccharide (LPS) have demonstrated that this compound can inhibit cell proliferation and cause cell cycle arrest, and this inhibitory effect was likely mediated by the Wnt/β-catenin and PI3K/AKT pathways. dntb.gov.uanih.govresearchgate.net this compound inhibited the LPS-activated Wnt/β-catenin pathway by reducing the protein levels of key components such as β-catenin, c-Myc, cyclin D1, and glycogen (B147801) synthase kinase-3β, and prevented the nuclear translocation of β-catenin. nih.gov It also suppressed the phosphorylation of PI3K and AKT. nih.govresearchgate.net

The NF-κB pathway, a key regulator of inflammatory and immune responses, can also be influenced by this compound. mdpi.comnih.gov Studies suggest that this compound's ability to mitigate inflammatory responses can be partially attributed to the inhibition of the NF-κB signaling pathway. mdpi.com There is also known cross-regulation between the Wnt/β-catenin and NF-κB signaling pathways, suggesting potential interconnectedness in this compound's effects on these cascades. researchgate.net

Antioxidant Activity and Protein Glyco-oxidation Inhibition

Beyond its effects on COX enzymes and signaling pathways, this compound has also demonstrated antioxidant properties and the ability to inhibit protein glyco-oxidation in in vitro studies. mdpi.comnih.govnih.govnih.gov Oxidative stress and protein glycation are implicated in the pathogenesis of various diseases, including those with an inflammatory component.

In an in vitro model using oxidized bovine serum albumin (BSA), this compound was shown to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation induced by various factors such as sugars, aldehydes, and oxidants. nih.govnih.govresearchgate.net this compound's antioxidant and anti-glycating activity in these studies was comparable to that of routinely used antioxidants and protein glycation inhibitors. nih.govnih.govresearchgate.net This suggests that this compound may offer protective effects against cellular damage caused by oxidative stress and glyco-oxidation. nih.govnih.gov

Specifically, this compound significantly lowered the content of glycation markers such as thioflavin T, Amadori products, and advanced glycation end products (AGEs) in BSA samples treated with glycating agents like glyoxal (B1671930) and methylglyoxal. nih.gov It also improved antioxidant capacity by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) and the level of total antioxidant capacity (T-AOC) in certain cellular models of inflammation. mdpi.com The mechanisms underlying these antioxidant effects may involve the activation of pathways like the nuclear factor erythroid 2-related factors (Nrf2) signaling pathway. mdpi.com

Influence on Leukocyte Migration and Other Inflammatory Cell Functions

Leukocyte migration is a critical process in the inflammatory response. Research indicates that this compound can influence the migration of leukocytes. In an in vitro study utilizing a perfused triple chamber system simulating a vascular wall, this compound at a clinically relevant concentration of 0.9 ng/mL was observed to reduce the migration of leukocytes under shear stress nih.gov. Higher and lower concentrations also demonstrated a dose-dependent effect nih.gov.

Furthermore, studies in animal models of inflammation have shown that this compound can inhibit leukocyte migration. In a carrageenan-induced pleurisy model in rats, this compound was able to inhibit polymorphonuclear leukocyte immigration in a dose-dependent fashion oup.com. This effect was observed at doses lower than those required for piroxicam to show similar effects oup.com. In adjuvant arthritis rats, this compound also inhibited leukocyte migration nih.govoup.com.

While this compound impacts leukocyte migration, it has been noted that it does not affect the levels of leukotriene B4 or C4 in inflammatory exudates at concentrations that reduce prostaglandin E2 formation nih.govoup.com.

Anti-inflammatory Efficacy at the Tissue and Systemic Levels

Anti-inflammatory Efficacy at the Tissue and Systemic Levels

Inhibition of Exudate Formation in Inflammatory Models

Exudate formation is a hallmark of acute inflammation, characterized by increased vascular permeability and the accumulation of fluid and cells at the inflammatory site jcu.cz. This compound has demonstrated the ability to inhibit exudate formation in various inflammatory models.

In a carrageenan-induced pleurisy model in rats, this compound effectively inhibited exudate formation in a dose-dependent manner oup.com. Similarly, in a mouse pleurisy model, this compound-loaded nanocapsules significantly reduced pleural exudates jcu.cz. This reduction in exudation was potentially linked to a decrease in the production of pro-inflammatory cytokines jcu.cz. Studies in horses with carrageenan-induced acute inflammation also showed that this compound reduced protein and leukocyte numbers in exudates obtained from the inflammation site dopharma.com.

Reduction of Pro-inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6)

This compound has been shown to reduce the levels of key pro-inflammatory mediators, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

In a study using bovine mammary epithelial cells infected with Klebsiella pneumoniae, this compound at plasma maintenance concentrations (0.5 and 5 μM) inhibited the mRNA expression of IL-1β, TNF-α, and IL-6 mdpi.comnih.govnih.gov. Specifically, this compound (0.5 and 5 μM) inhibited the elevated expression of IL-1β and IL-6, while 5 μM of this compound significantly inhibited the elevated expression of TNF-α induced by K. pneumoniae nih.gov.

Research in carrageenan-induced paw inflammation in rats demonstrated that this compound, particularly when co-loaded with curcumin (B1669340) in nanoparticles, resulted in a significant reduction in TNF-α levels and a downregulation of the expression of TNF-α, IL-1β, and IL-6 in paw tissues mdpi.com. Treatment with this compound and curcumin co-loaded nanoparticles significantly reduced serum levels of TNF-α and the mRNA expression levels of TNF-α, IL-1β, and IL-6 in paw tissue in a dose-dependent manner mdpi.com.

While some studies indicate a reduction in these cytokines, one study on the impact of oral this compound on circulating physiological biomarkers in beef steers after long-distance transport observed a significant increase in circulating TNF-α concentrations after transportation, but no effect of this compound administration on TNF-α concentration iastate.edu.

Studies also suggest that this compound's ability to decrease pro-inflammatory cytokines like TNF-α and IL-6 may be related to the inhibition of the nuclear transcription factor-kappa B (NF-κB) signaling pathway mdpi.comnih.gov.

Here is a table summarizing the effects of this compound on pro-inflammatory mediators in a K. pneumoniae-infected bovine mammary epithelial cell model:

| Mediator | This compound Effect (mRNA Expression) | Significance (vs. K. pneumoniae alone) |

| IL-1β | Inhibited elevation | p < 0.05 or p < 0.01 nih.gov |

| IL-6 | Inhibited elevation | p < 0.05 or p < 0.01 nih.gov |

| TNF-α | Inhibited elevation (at 5 μM) | p < 0.05 nih.gov |

Impact on Oxidative Stress Markers (e.g., Superoxide Dismutase, Catalase, Total Antioxidant Capacity)

This compound has been shown to influence markers of oxidative stress, often demonstrating an antioxidant effect. Studies have investigated its impact on enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as the total antioxidant capacity (T-AOC).

In bovine mammary epithelial cells infected with K. pneumoniae, this compound was effective in relieving oxidative stress by increasing the activity of SOD and CAT and the level of T-AOC mdpi.comnih.govnih.gov. K. pneumoniae infection reduced cellular SOD, CAT activity, and T-AOC levels, while this compound was able to elevate the activation of SOD and CAT, and at 5 μM, improved the level of T-AOC nih.gov. These findings suggest that this compound can improve antioxidant capacity in infected cells nih.gov.

Research also indicates that this compound's mitigation of oxidative stress may be partially attributed to the improvement of the activation of the nuclear factor erythroid 2-related factors (Nrf2) signaling pathway mdpi.comnih.gov. In bovine endometrial epithelial cells stimulated with lipopolysaccharide (LPS), this compound alleviated the LPS-induced elevation of oxidative stress markers and the reduction in antioxidant enzyme activities (including CAT and SOD) and antioxidant substance contents mdpi.com. This compound demonstrated superior efficacy in activating the Nrf2 pathway compared to N-acetylcysteine (NAC), promoting NRF2 expression and nuclear translocation mdpi.com. Inhibition of HO-1 or Nrf2 markedly attenuated the antioxidant activity of this compound in this model mdpi.com.

While some studies highlight this compound's antioxidant effects, one study in rats suggested that this compound administration might induce oxidative stress, indicated by a significant decrease in catalase and superoxide dismutase concentrations and an increase in malondialdehyde (MDA) levels in blood researchgate.net. However, another study in dogs indicated that this compound alone showed no alteration in the levels of GPx, CAT, TAC, and MDA, and that the combination of this compound with tramadol (B15222) improved oxidative stress status researchgate.net.

Here is a table summarizing the effects of this compound on antioxidant markers in K. pneumoniae-infected bovine mammary epithelial cells:

| Marker | This compound Effect | Significance (vs. K. pneumoniae alone) |

| Superoxide Dismutase (SOD) Activity | Elevated activation | p < 0.01 nih.gov |

| Catalase (CAT) Activity | Elevated activation | p < 0.01 nih.gov |

| Total Antioxidant Capacity (T-AOC) | Improved level (at 5 μM) | p < 0.05 nih.gov |

Analgesic and Antipyretic Mechanisms of this compound

This compound possesses analgesic and antipyretic properties in addition to its anti-inflammatory effects mims.comguidetopharmacology.orgdrugbank.comnih.gov.

Analgesic and Antipyretic Mechanisms of this compound

Modulation of Inflammatory Pain Pathways

The analgesic effect of this compound is largely attributed to its modulation of inflammatory pain pathways mims.comdrugbank.comoup.comjcu.cz. This is primarily mediated through the inhibition of prostaglandin synthesis, as prostaglandins sensitize neuronal pain receptors drugbank.com. By inhibiting cyclooxygenase enzymes, particularly COX-2, this compound reduces the production of prostaglandins, thereby decreasing pain signaling drugbank.com.

Studies in animal models of inflammatory pain have demonstrated the analgesic efficacy of this compound. In a carrageenan-induced paw inflammation model in rats, this compound contributed to a reduction in pain mdpi.com. In a mouse pleurisy model, this compound-loaded nanocapsules showed a significant anti-inflammatory action, which is linked to pain reduction in inflammatory conditions jcu.cz.

This compound has been found to be effective in reducing pain sensitivity in osteoarthritis animal models by inhibiting inflammatory processes and decreasing the release of pain mediators such as prostaglandin E2 tjnpr.org. Systemic this compound is thought to produce analgesia largely via peripheral mechanisms, with the rapidity of its actions suggesting a direct effect on sensitized nociceptors dopharma.com.

Research also suggests that this compound may prevent the onset of pain following nerve root compression by suppressing inflammation and oxidative stress both centrally in the spinal cord and peripherally in the dorsal root ganglia (DRG) researchgate.netnih.gov. It has been shown to reduce spinal microglial and astrocytic activation after nerve root compression nih.gov. Downregulation of secreted phospholipase A2 (sPLA2) in the spinal cord and DRG may also contribute to the analgesic effects of this compound nih.gov.

Central Nervous System Effects Investigation

Investigations into the effects of this compound on the central nervous system (CNS) have explored various facets, including its potential neuroprotective properties and its ability to cross the blood-brain barrier (BBB). While some initial studies suggested a lack of CNS effects at certain doses, more recent research has delved into specific neurological conditions and delivery methods.

Early general pharmacology studies in mice at oral doses up to 100 mg/kg did not observe central nervous system effects. nih.gov this compound has been described as having no central nervous system effects in some pharmacological reviews, with its analgesic effect largely mediated via peripheral mechanisms. oup.combioline.org.br However, other research indicates that cyclooxygenase-2 (COX-2) enzyme inhibitors, including this compound, can affect the entire central nervous system. bioline.org.br

Studies have investigated the permeability of this compound across blood-brain barrier in vitro models. In one study using PBMEC/C1-2 and ECV304 cell layers, this compound demonstrated migration across these models. plos.org Normalizing permeability coefficients to diazepam, this compound's penetration across PBMEC/C1-2 layers was comparable to tenoxicam. plos.org

Research in animal models of neurological injury has provided further insights. In a rat model of transient focal ischemia, this compound demonstrated neuroprotective effects, which were observed up to 7 days after reperfusion, even when administration was limited to the first two days post-ischemia. biorxiv.orgnih.gov This neuroprotection was linked to the modulation of glial scar reactivity, which correlated with an increase in axonal sprouting. biorxiv.orgnih.gov However, the treatment also led to a decrease in the formation of neuronal progenitor cells in the subventricular zone. biorxiv.orgnih.gov

Another area of investigation involves the potential neuroprotective effect of this compound in traumatic brain injury (TBI). Studies in rats subjected to diffuse brain injury showed that this compound treatment improved altered neurological status and reduced brain edema. nih.govtandfonline.comresearchgate.net this compound also reduced Evans blue extravasation, indicating the preservation of blood-brain barrier integrity. nih.govtandfonline.comresearchgate.net Furthermore, this compound treatment significantly reduced increases in malondialdehyde and myeloperoxidase levels and restored glutathione (B108866) content in the brains of rats after trauma. nih.govtandfonline.comresearchgate.net These findings suggest a neuroprotective effect potentially mediated by preserving BBB permeability and reducing brain edema through its anti-inflammatory properties. nih.govtandfonline.comresearchgate.net

Investigations into specific neurodegenerative pathways have also been conducted. In human dopaminergic neuroblastoma SH-SY5Y cells, this compound showed a protective effect against neuronal damage induced by 1-methyl-4-phenyl pyridinium (B92312) (MPP+), a neurotoxin relevant to Parkinson's disease research. nih.gov This neuroprotective effect appeared to be mediated by the maintenance of cell survival signaling in the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, rather than through COX-2 inhibition. nih.gov

Studies exploring alternative delivery methods, such as intranasal administration, have aimed to enhance this compound's delivery to the brain. Research on this compound-containing human serum albumin nanoparticles for nose-to-brain delivery in vivo confirmed trans-epithelial and axonal transport, with a significantly higher cerebral concentration of this compound detected compared to intravenous or oral administration. mdpi.com This suggests intranasal delivery as a potential route for targeting neuroinflammation.

Further research in diabetic rats with cognitive impairment indicated that this compound significantly improved neuronal injury and cognitive function. acs.org This effect was associated with a potential mechanism involving the rebalancing of the COX2-PGE2-EPs-cAMP/PKA pathway in the hippocampus and cortex. acs.org this compound treatment decreased the protein expressions of APP, Aβ, COX2, EP1, and EP2, and the level of cAMP, while increasing EP3 and pPKA protein expressions in these brain regions. acs.org

Studies have also examined the effects of this compound on inflammation in glial and neuronal cells of the CNS in the context of Borrelia burgdorferi-induced inflammation. While dexamethasone (B1670325) showed a protective effect on cell death in rhesus frontal cortex explants, this compound was unable to significantly reduce the levels of pro-inflammatory cytokines and chemokines evaluated in these in vitro studies. nih.gov However, this compound was able to significantly reduce Bb-induced COX-2 levels in rhesus microglia. nih.gov

Investigations into the effects of this compound on spinal inflammation and oxidative stress in painful cervical radiculopathy in rats demonstrated that pre-treatment with this compound prevented the development of pain. nih.gov This was associated with a reduction in both spinal microglial and astrocytic activation, as well as decreased spinal sPLA2. nih.gov Oxidative damage in dorsal root ganglion neurons was also reduced with this compound treatment. nih.gov These findings suggest that this compound may prevent pain onset by suppressing inflammation and oxidative stress in both the spinal cord and peripherally. nih.gov

The diverse findings from these investigations highlight the complexity of this compound's interaction with the central nervous system, suggesting potential roles beyond simple pain relief, particularly in modulating inflammatory and neuroprotective pathways in specific neurological contexts.

Here is a summary of research findings on this compound's CNS effects investigation:

| Study Type/Model | Key Finding Related to CNS Effects | Reference |

| General Pharmacology (Mice) | No CNS effects observed at oral doses up to 100 mg/kg. | nih.gov |

| In Vitro BBB Models (PBMEC/C1-2, ECV304) | This compound permeates across these cell layers. Permeability across PBMEC/C1-2 comparable to tenoxicam. | plos.org |

| Transient Focal Ischemia (Rats) | Neuroprotective effects observed (reduced neuronal loss). Modulated glial scar reactivity, increased axonal sprouting, decreased neuronal progenitor cells. | biorxiv.orgnih.gov |

| Traumatic Brain Injury (Rats) | Improved neurological status, reduced brain edema, preserved BBB integrity, reduced oxidative stress markers (malondialdehyde, myeloperoxidase), restored glutathione. | nih.govtandfonline.comresearchgate.net |

| In Vitro Neurotoxicity (SH-SY5Y cells) | Protective effect against MPP+-induced neurotoxicity via PI3K/Akt pathway. | nih.gov |

| Intranasal Delivery (Animal Studies) | Higher cerebral concentration with intranasal nanoparticle delivery compared to IV or oral. Indication of trans-epithelial and axonal transport. | mdpi.com |

| Diabetic Cognitive Impairment (Rats) | Improved neuronal injury and cognitive function. Associated with rebalancing COX2-PGE2-EPs-cAMP/PKA pathway. | acs.org |

| Borrelia burgdorferi-induced Inflammation (CNS cells/tissues) | Unable to significantly reduce most pro-inflammatory cytokines/chemokines; reduced Bb-induced COX-2 in microglia. | nih.gov |

| Painful Cervical Radiculopathy (Rats) | Reduced spinal microglial/astrocytic activation, decreased spinal sPLA2, reduced oxidative damage in DRG neurons. | nih.gov |

Comparative Pharmacokinetics of Meloxicam

Interspecies Pharmacokinetic Variability

Meloxicam's pharmacokinetic parameters, including bioavailability, protein binding, and elimination half-life, demonstrate considerable variation among species. This variability necessitates species-specific investigations rather than direct extrapolation of data from one species to another nih.govmdpi.com.

Comparative Bioavailability Across Animal Species

The bioavailability of this compound, representing the proportion of the administered dose that reaches the systemic circulation, varies depending on the species and route of administration. This compound generally shows good bioavailability after oral and parenteral administration in most animal species, typically ranging from 85% to 95% researchgate.netnih.gov. However, lower oral bioavailability has been reported in certain species, such as sheep researchgate.netnih.gov. In cockatiels, the oral bioavailability of this compound was found to be low (11%) compared to other COX-2 inhibitors like celecoxib (B62257) and mavacoxib (B1676219) nih.govresearchgate.net. Studies in sheep have indicated high bioavailability following intramuscular and subcutaneous administration, similar to oral administration mdpi.comnih.gov.

Species-Specific Plasma Protein Binding Characteristics

This compound is characterized by high plasma protein binding, primarily to albumin, in various species researchgate.netnih.govunict.it. This high binding affinity contributes to its relatively small volume of distribution researchgate.netnih.govefda.gov.et. In humans, this compound is approximately 99.4% bound to plasma proteins unict.itresearchgate.net. While high protein binding is a common characteristic across species, there can be differences in the extent of binding. For instance, studies in miniature pigs showed plasma protein binding of approximately 96% in vitro, which is consistent with values in other species nih.gov. The high protein binding means that only a small fraction of the drug is unbound and available to exert pharmacological effects or be metabolized and excreted fda.gov. Differences in plasma protein binding between species or in certain physiological conditions (e.g., renal failure) can impact the free fraction of this compound and thus its pharmacokinetics and potential for interactions efda.gov.etfda.gov.

Differences in Elimination Half-Life Across Species

The elimination half-life of this compound, the time it takes for the plasma concentration to reduce by half, varies significantly across species. This variability influences the appropriate dosing interval for different animals nih.govmdpi.comresearchgate.net. In humans, the mean elimination half-life ranges between 13 and 25 hours efda.gov.ethpra.ie.

Comparative studies highlight substantial differences:

In camels, the elimination half-life was significantly longer (12.8 h) compared to heifers (7.9 h) following intravenous administration camelsandcamelids.com.

In avian species, the elimination half-life shows wide variation. For example, chickens have a half-life of approximately 3 hours, while ostriches have a shorter half-life (0.52 h), and pigeons exhibit a longer half-life (2.4 h) compared to some other bird species researchgate.net. A review noted that the terminal elimination half-life in avian species varies widely, though studies in chickens consistently report a half-life around 3 hours after IV and oral administration researchgate.net. In California sea lions and Pacific harbor seals, elimination half-lives of 32.71 h and 31.53 h, respectively, were observed after a single oral dose marinemammalcenter.orgnih.gov.

In horses and donkeys, significant differences in mean residence time (MRT) and total body clearance (CLT) were observed, with donkeys showing a much shorter MRT (0.6 hours) and greater CLT compared to horses (MRT 9.6 hours) nih.gov.

In dairy cattle, the predicted half-life varied significantly between subcutaneous (12.5 ± 2.0 h) and oral (28.5 ± 2.0 h) administration routes mdpi.com. Younger calves have consistently shown a longer half-life than older animals for both oral and injectable this compound mdpi.com.

These differences in elimination half-life contribute to the need for species-specific dosing regimens to achieve and maintain therapeutic concentrations.

Here is a table summarizing some comparative pharmacokinetic parameters for this compound across different species:

| Species | Administration Route | Elimination Half-Life (h) (Mean ± SD or Range) | Bioavailability (%) (Mean) | Plasma Protein Binding (%) |

| Human | Oral, IV, IM | 13 - 25 efda.gov.ethpra.ie | 89 hres.caunict.it | ~99.4 researchgate.netunict.itresearchgate.net |

| Camels | IV | 12.8 camelsandcamelids.com | - | - |

| Heifers | IV | 7.9 camelsandcamelids.com | - | - |

| Chickens | IV, Oral | ~3 researchgate.net | - | - |

| Ostriches | IV | 0.52 researchgate.net | - | 0.58 L/kg (Vdss) researchgate.net |

| Pigeons | IV | 2.4 researchgate.net | - | - |

| California Sea Lions | Oral | 32.71 marinemammalcenter.orgnih.gov | - | - |

| Pacific Harbor Seals | Oral | 31.53 marinemammalcenter.orgnih.gov | - | - |

| Horses | IV | Shorter MRT (9.6 ± 9.24) nih.gov | - | High nih.gov |

| Donkeys | IV | Shorter MRT (0.6 ± 0.36) nih.gov | - | High nih.gov |

| Dairy Cattle (SC) | SC | 12.5 ± 2.0 mdpi.com | Appreciable mdpi.com | - |

| Dairy Cattle (Oral) | Oral | 28.5 ± 2.0 mdpi.com | Appreciable mdpi.com | - |

| Cockatiels | Oral | 0.90 nih.govresearchgate.net | 11 nih.govresearchgate.net | - |

| Miniature Pigs | - | - | - | ~96 (in vitro) nih.gov |

| Sheep | Oral | - | Lowest values reported researchgate.netnih.gov | - |

Hepatic Metabolism and Metabolite Profiling

This compound undergoes extensive hepatic biotransformation, resulting in the formation of several metabolites hres.caresearchgate.netefda.gov.ethpra.ie. This metabolic clearance is a primary route of elimination for the drug.

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) in this compound Biotransformation

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver hres.caresearchgate.netunict.itefda.gov.ethpra.ie. In humans, CYP2C9 plays a major role in the biotransformation of this compound, while CYP3A4 contributes to a lesser extent hres.caunict.itefda.gov.etfda.govhpra.ietandfonline.comsci-hub.se. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed the involvement of both CYP2C9 and CYP3A4 in the metabolism of this compound, specifically in the formation of the 5'-hydroxymethyl metabolite fda.govtandfonline.com. The kinetics of this reaction can be biphasic tandfonline.com. While CYP2C9 is the primary enzyme responsible for the detoxification pathway of this compound, CYP3A4 also plays a minor role nih.gov. The contribution of CYP3A4 may become more significant when CYP2C9 activity is low fda.gov. Other pathways, such as peroxidase oxidation, also contribute to this compound metabolism hres.caefda.gov.ethpra.ie.

Species differences in the expression and activity of these CYP enzymes can contribute to the observed variations in this compound pharmacokinetics. For example, goats are known to have higher activities of CYP2C9, which may explain the higher clearance observed in this species mdpi.com.

Characterization of Inactive Metabolites

This compound is almost completely metabolized into pharmacologically inactive metabolites hres.caresearchgate.netmdpi.comunict.itefda.gov.etfda.govhpra.ie. Four different inactive metabolites have been identified in human urine hres.caefda.gov.ethpra.ie. The major metabolic pathway involves the oxidation of this compound to 5'-hydroxymethyl this compound, which is then further oxidized to 5'-carboxy this compound hres.caunict.itefda.gov.ethpra.ie.

5'-carboxythis compound: This is the major metabolite, accounting for approximately 60% of the administered dose in humans hres.caefda.gov.ethpra.ie. It is formed by the oxidation of 5'-hydroxymethyl this compound hres.caunict.itefda.gov.ethpra.ie.

5'-hydroxymethyl this compound: This is an intermediate metabolite, also excreted to a lesser extent (around 9% of the dose in humans) hres.caefda.gov.ethpra.ie.

Two other inactive metabolites are thought to be produced by peroxidase activity, accounting for 16% and 4% of the administered dose in humans, respectively hres.caefda.gov.ethpra.ie. These metabolites are primarily excreted in urine and feces hres.caresearchgate.netmdpi.comefda.gov.etfda.govhpra.ie. Only a small percentage of the administered dose is excreted unchanged hres.caefda.gov.etfda.govhpra.ie.

Excretion Pathways of this compound and its Metabolites (Renal and Fecal Elimination)

This compound is predominantly eliminated through metabolic degradation nih.gov. The excretion of this compound occurs to roughly equal extents in both urine and feces oup.comdrugbank.comfda.govnih.gov. Only trace amounts of the unchanged parent compound are found in urine and feces, specifically less than 0.25% in urine and 1.6% in feces drugbank.comfda.govdrugs.comhres.ca. The presence of the parent compound in feces may also include a small quantity of unabsorbed drug oup.com.

Following the administration of radiolabeled this compound, over 90% of the radioactivity detected in plasma is attributed to unchanged this compound fda.govdrugs.com. This compound is almost completely metabolized into four pharmacologically inactive metabolites drugbank.comfda.govnih.govdrugs.com. The primary metabolic pathway involves the oxidation of the methyl group on the thiazolyl moiety, forming 5'-carboxy this compound, which accounts for approximately 60% of the administered dose drugbank.comfda.govdrugs.comfda.gov. Another metabolite, 5'-hydroxymethyl this compound, is also excreted to a lesser extent, accounting for about 9% of the dose fda.govdrugs.comfda.gov. Two other metabolites contribute approximately 16% and 4% of the administered dose, likely formed via peroxidase activity fda.govdrugs.comhres.cafda.gov.

The urinary excretion of these metabolites has been confirmed in studies with multiple 7.5 mg doses, where 0.5% of the dose was found as unchanged this compound, 6% as 5'-hydroxymethyl metabolite, and 13% as 5'-carboxy metabolite fda.govdrugs.comhres.ca. Significant biliary and/or enteral secretion of the drug also occurs, as evidenced by a 50% decrease in the AUC of this compound when cholestyramine was administered orally following a single intravenous dose fda.govdrugs.comhres.ca.

Impact of Physiological and Pathophysiological States on this compound Pharmacokinetics (e.g., Age, Hepatic/Renal Impairment)

Several physiological and pathophysiological states can influence the pharmacokinetics of this compound.

Age: Excretory functions can be altered with increased age, potentially leading to drug accumulation for some NSAIDs oup.com. However, studies have indicated that dosage adjustments for this compound are generally not required in the elderly oup.comnih.govnih.govleorabh.comtandfonline.com. Elderly males (≥ 65 years) have shown similar this compound plasma concentrations and steady-state pharmacokinetics compared to young males hres.ca. While elderly females (≥ 65 years) have exhibited higher AUCss and Cmax ss compared to younger females (< 55 years) after body weight normalization, the clinical importance of this difference is considered minimal, and the adverse event profile was comparable between elderly male and female patients fda.govhres.ca. A smaller free fraction has been observed in elderly female patients in comparison to elderly male patients fda.govhres.ca.

Hepatic Impairment: Mild to moderate hepatic insufficiency does not appear to have a relevant effect on the pharmacokinetics of this compound oup.comnih.govnih.govleorabh.comtandfonline.com. Following a single 15 mg dose, there was no marked difference in plasma concentrations in subjects with mild (Child-Pugh Class I) and moderate (Child-Pugh Class II) hepatic impairment compared to healthy volunteers hres.ca. Protein binding of this compound was also not affected by hepatic insufficiency hres.ca. Therefore, dose adjustment is generally not necessary in patients with mild to moderate hepatic insufficiency hres.ca. The pharmacokinetics of this compound in patients with severe hepatic impairment (Child-Pugh Class III) have not been adequately studied hres.ca.

Renal Impairment: this compound pharmacokinetics have been investigated in subjects with varying degrees of renal insufficiency fda.govdrugs.comhres.ca. Total drug plasma concentrations have been observed to decrease with the degree of renal impairment fda.govdrugs.comhres.ca. However, free AUC values have been found to be similar across different groups of renal insufficiency fda.govdrugs.comhres.cafda.gov. The observed increase in total clearance of this compound in patients with renal impairment is likely due to an increased fraction of unbound this compound, which is then more available for hepatic metabolism and subsequent excretion drugs.comhres.ca.

In patients with renal failure requiring chronic hemodialysis, the free Cmax plasma concentrations were higher compared to healthy volunteers (1% free fraction vs. 0.3% free fraction) fda.govhres.cahres.cafda.gov. Despite this, hemodialysis did not significantly lower the total drug concentration in plasma, indicating that this compound is not dialyzable fda.govhres.cahres.cafda.gov.

While mild to moderate renal dysfunction does not appear to have relevant effects on this compound pharmacokinetics oup.comnih.govnih.govleorabh.comtandfonline.com, the use of this compound in patients with severe renal impairment is generally not recommended as they have not been adequately studied drugs.comhres.ca. Long-term administration of NSAIDs, including this compound, can potentially result in renal injury, particularly in patients with impaired renal function drugs.complos.org.

Here is a summary of the impact of physiological and pathophysiological states on this compound pharmacokinetics:

| State | Impact on this compound Pharmacokinetics | Dosage Adjustment (Mild/Moderate) | Dosage Adjustment (Severe) |

| Age (Elderly) | Generally no relevant effect; elderly females may show higher total concentrations but similar adverse event profiles. | Not required oup.comnih.govnih.govleorabh.comtandfonline.com | Not applicable |

| Hepatic Impairment | Mild to moderate impairment has no marked difference in plasma concentrations or protein binding. | Not necessary hres.ca | Not adequately studied hres.ca |

| Renal Impairment | Total plasma concentrations decrease with impairment; free AUC values are similar; free Cmax may be higher in severe impairment. | Not necessary drugs.comhres.ca | Not recommended drugs.comhres.ca |

Clinical Research on Therapeutic Efficacy

Efficacy in Rheumatoid Arthritis (RA)

Clinical trials have assessed the effectiveness of meloxicam in managing the signs and symptoms of rheumatoid arthritis in adults. These studies have utilized standard measures of disease activity and patient-reported outcomes to determine therapeutic response.

Long-Term Clinical Trial Outcomes and Disease Activity Measures (e.g., ACR 20 response, Ritchie Joint Index, ESR, CRP)

Efficacy of this compound in adult RA has been established in controlled studies. A placebo-controlled, double-blind study of 12 weeks' duration used the American College of Rheumatology (ACR) criteria for a 20% improvement (ACR 20 response) as a primary measure of clinical response. This compound at doses of 7.5 mg or 15 mg daily demonstrated substantially greater effectiveness compared to placebo as evaluated by the ACR 20 response medcentral.com.

In a long-term study evaluating this compound 15 mg daily for up to 18 months in patients with RA, efficacy was maintained throughout the study period nih.gov. Measures such as the Ritchie Joint Index, pain in the morning, and pain at night all showed significant improvement nih.gov. In a 21-day double-blind, randomized, placebo-controlled study, this compound 15 mg once daily was significantly superior to placebo in reducing disease activity assessed by the investigator and patient, and the number of tender/painful joints nih.gov. This compound 7.5 mg once daily also showed statistically significant differences compared to placebo in patient-assessed disease activity and the number of tender/painful joints nih.gov. Neither dose showed a significant difference compared to placebo regarding the number of swollen joints in this particular study nih.gov.

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcomes (PROs) are crucial in assessing treatment response in RA, with patient assessments of global health or disease activity, pain, and physical function included in composite outcome measures like the ACR response nih.gov. In the 18-month study of this compound 15 mg daily in RA patients, mean global efficacy, assessed by each patient on a visual analogue scale (VAS), showed improvement over the study period nih.gov. Health status and general condition also improved significantly nih.gov.

In a large-scale prospective observational cohort study involving over 13,000 patients with various rheumatic diseases, including RA, effectiveness and tolerability of this compound (7.5 mg and 15 mg) were rated as good or very good in a high percentage of patients researchgate.net. This study also reported that quality of life and daily functions improved in a substantial proportion of patients researchgate.net.

Efficacy in Osteoarthritis (OA)

This compound has been widely studied for its effectiveness in the symptomatic management of osteoarthritis, focusing on reducing pain and stiffness and improving physical function.

Symptomatic Management of Pain and Stiffness (e.g., WOMAC Index, Visual Analogue Scales)

Efficacy of this compound for the management of the signs and symptoms of osteoarthritis, such as pain, stiffness, and impact on quality of life, has been demonstrated in controlled studies ranging from 4 weeks to 6 months in duration medcentral.com. These studies have utilized tools like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and Visual Analogue Scales (VAS) to measure outcomes semanticscholar.orgresearchgate.nettandfonline.comnih.govnih.gov.

A 12-week phase 3 study evaluating low-dose SoluMatrix this compound (5 mg and 10 mg once daily) in patients with OA-related pain showed significant reductions in the mean WOMAC pain subscale score from baseline at week 12 compared to placebo researchgate.nettandfonline.comnih.gov. Patients treated with both 5 mg and 10 mg doses also reported significantly greater improvements in total WOMAC score and in WOMAC stiffness and function subscale scores at 12 weeks compared with placebo researchgate.nettandfonline.comnih.gov.

A randomized clinical trial comparing oral cetylated fatty acids (CFA) to this compound for knee OA found that both treatments resulted in significant improvements in Oxford Knee Score (OKS), VAS, and total WOMAC scores compared to baseline semanticscholar.org. While no significant differences were observed in total WOMAC and OKS scores between the two groups at later time points, the CFA group reported a more significant reduction in pain intensity on the VAS and the "Pain" subscale of the WOMAC questionnaire at certain follow-up points, although the this compound treatment duration was shorter in this study semanticscholar.org.

A study investigating the efficacy of a combination of this compound and pregabalin (B1679071) for knee OA pain found that the combination group showed significant pain relief as assessed by VAS and WOMAC scores compared to this compound only or pregabalin only groups at specific time points nih.gov.

Comparative Efficacy with Other NSAIDs in OA Treatment

Comparative studies have assessed the efficacy of this compound against other NSAIDs commonly used in OA treatment. Efficacy of this compound 7.5 mg or 15 mg once daily (as tablets) has been reported as comparable to that of piroxicam (B610120) 20 mg daily or 100 mg daily of conventional or extended-release diclofenac (B195802) in controlled studies medcentral.com.

A 6-week double-blind study comparing this compound 15 mg once daily with piroxicam 20 mg daily in patients with symptomatic hip OA found no significant difference in efficacy between the two drugs, with both showing significant improvement compared to baseline in assessments of pain, global efficacy, and global tolerance oup.com.

In an Indian trial comparing this compound 7.5 mg to diclofenac 100 mg daily in OA knee patients over four weeks, pain reduction measured by VAS was marginally better with diclofenac, but both this compound and diclofenac were equally effective in improving WOMAC-physical function researchgate.net.

Efficacy in Juvenile Rheumatoid Arthritis (JRA)

This compound has also been investigated for its use in juvenile rheumatoid arthritis (JRA), also known as juvenile idiopathic arthritis (JIA).

Efficacy in JRA for this compound is based on having demonstrated efficacy in adult RA fda.gov. The this compound JRA development program included studies evaluating its efficacy in this population fda.gov. Efficacy of this compound was established in double-blind, active-controlled studies in pediatric patients aged 2-16 years, with response rates determined according to the ACR pediatric 30% improvement criteria (ACR pediatric 30) medcentral.com. The ACR Pediatric 30 response criteria include a composite of parent and investigator assessments, number of active joints, number of joints with limited range of motion, disability index, and ESR medcentral.com.

Results from these studies indicate that this compound is as effective as naproxen (B1676952) in the treatment of JRA medcentral.com. In one study, response rates (ACR pediatric 30 criteria) at 12 months were comparable between children receiving this compound (0.125 mg/kg daily and 0.25 mg/kg daily) and those receiving naproxen (10 mg/kg daily) medcentral.com. A 12-week Phase I/II study with an open extension up to 52 weeks also investigated the efficacy of this compound in JRA using the Pediatric Rheumatology International Trials Organisation (PRINTO) criteria, showing increasing response rates over the study period researchgate.net. Response rates according to PRINTO criteria were 44% at Week 4, 62% at Week 12, and 74% at Week 52 researchgate.net.

A network meta-analysis comparing the efficacy and safety of several NSAIDs in patients with JIA, based on studies using the ACR Pediatric-30 response criteria, found no significant differences between this compound, celecoxib (B62257), rofecoxib (B1684582), and naproxen regarding efficacy indianpediatrics.net.

Data Tables

Below are interactive tables summarizing some of the efficacy data discussed.

Table 1: Efficacy of this compound in Rheumatoid Arthritis (Selected Studies)

| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator/Placebo) | Citation |

| 12 weeks | 7.5 mg, 15 mg | Placebo | ACR 20 response | Substantially more effective than placebo | medcentral.com |

| Up to 18 months | 15 mg | - | Ritchie Joint Index, Pain | Significant improvement from baseline, efficacy maintained | nih.gov |

| 21 days | 7.5 mg, 15 mg | Placebo | Tender/Painful Joints | Significantly superior to placebo (both doses) | nih.gov |

| 4 weeks | 15 mg | Piroxicam 20 mg | Swollen Joint Count | Significant improvement (this compound only) | researchgate.net |

Table 2: Efficacy of this compound in Osteoarthritis (Selected Studies)

| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator/Placebo) | Citation |

| 12 weeks | 5 mg, 10 mg | Placebo | WOMAC Pain Subscale | Significantly reduced pain vs. placebo (both doses) | researchgate.nettandfonline.comnih.gov |

| 6 weeks | 15 mg | Piroxicam 20 mg | Pain (VAS), Global Efficacy | Comparable efficacy to piroxicam | oup.com |

| 6 months | 7.5 mg | Diclofenac 100 mg SR | Overall Pain, Global Efficacy | No significant difference vs. diclofenac | researchgate.net |

| 4 weeks | 7.5 mg | Diclofenac 100 mg | WOMAC-Physical Function | Equally effective as diclofenac | researchgate.net |

Table 3: Efficacy of this compound in Juvenile Rheumatoid Arthritis (Selected Studies)

| Study Duration | This compound Dose | Comparator | Outcome Measure (Example) | Key Finding (vs. Comparator) | Citation |

| Double-blind studies | Various | Naproxen | ACR pediatric 30 criteria | As effective as naproxen | medcentral.com |

| Up to 52 weeks | 0.25 mg/kg daily | - | PRINTO criteria | Increasing response rates over time | researchgate.net |

| Network Meta-analysis | Various doses | Celecoxib, Rofecoxib, Naproxen | ACR Pediatric-30 response | No significant differences in efficacy among NSAIDs | indianpediatrics.net |

Investigational Therapeutic Applications

This compound, a non-steroidal anti-inflammatory drug (NSAID) with preferential cyclooxygenase-2 (COX-2) inhibitory activity, is being investigated for therapeutic applications beyond its approved uses in conditions like osteoarthritis, rheumatoid arthritis, and juvenile idiopathic arthritis. drugbank.comdrugs.com Research is exploring its potential in acute pain management, particularly in the post-operative setting, and its multifaceted anti-cancer properties. rutgers.edumdpi.com

Role in Post-Operative Pain Management and Analgesic Synergism

Oral formulations of this compound have historically had limited use in acute pain due to slow absorption. rutgers.edunih.gov However, the development of new formulations, such as intravenous (IV) this compound, has opened possibilities for its application in perioperative pain management. rutgers.edunih.gov Clinical trials have indicated that single IV doses of this compound can significantly reduce post-operative pain and decrease the need for opioids. rutgers.edudovepress.com This suggests a potential role for this compound as an effective component of multimodal analgesic regimens aimed at reducing opioid consumption after surgery. dovepress.comuic.edu

Studies in orthopedic surgery patients with moderate-to-severe pain have demonstrated that IV this compound at doses of 30 mg and 60 mg was well-tolerated and associated with positive analgesic and opioid-sparing effects. uic.edu For instance, in a subgroup analysis of orthopedic surgery subjects, this compound IV 30 mg resulted in significantly lower mean total opioid consumption compared to placebo. dovepress.com

Research also indicates potential analgesic synergism when this compound is combined with other pain relief medications. Preclinical studies, such as those using the formalin test in mice, have shown a synergistic interaction between tramadol (B15222) and this compound, involving both opioidergic and serotonergic pathways. Another study demonstrated synergistic antinociception when this compound was co-administered intrathecally with morphine in a visceral pain model. sciresjournals.com Combinations of this compound with other NSAIDs or non-opioid analgesics like caffeine (B1668208) have also shown enhanced peripheral analgesic activity in preclinical models. sciresjournals.comresearchgate.net

Data Table 1: Opioid Consumption in Orthopedic Surgery Subjects (this compound IV 30 mg vs. Placebo) dovepress.com

| Group | Mean Total Opioid Consumption (IV Morphine Equivalent Dose, mg) | P-value |

| This compound | 36.8 | 0.0081 |

| Placebo | 50.3 |

Data Table 2: Peripheral Analgesic Activity in Rats (Acetic Acid Writhing Test) researchgate.net

| Treatment Combination | Peripheral Analgesic Activity (%) |

| This compound alone (0.6 mg/kg) | 63.6 |

| Caffeine alone (64.5 mg/kg) | 64.5 |

| This compound + Caffeine | 76.4 |

| Diclofenac sodium (reference) | 67.3 |

Research on Anti-Cancer Properties of this compound

Studies have increasingly explored the potential anti-cancer properties of this compound, suggesting roles in preventing tumorigenesis, reducing carcinogenesis risk, and enhancing the efficacy of existing cancer therapies. mdpi.com While traditionally linked to COX-2 inhibition, research suggests this compound may also exert anti-tumor effects through COX-independent pathways. mdpi.complos.org

Inflammation is recognized as a risk factor for cancer development. mdpi.com NSAIDs, including this compound, have shown potential in preventing tumorigenesis and reducing the risk of carcinogenesis, in addition to their anti-inflammatory effects. mdpi.com COX-2 is often overexpressed in various cancers, and its inhibition by this compound is considered a mechanism contributing to reduced tumor formation and progression. mdpi.comnih.gov

This compound has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines through both COX-dependent and COX-independent mechanisms. mdpi.complos.org

Raji Cell Line: Studies on Raji cells (Burkitt lymphoma) have shown that this compound can significantly decrease cell viability and increase the percentage of apoptotic cells after treatment. nih.govhud.ac.uknih.gov Morphological changes characteristic of apoptosis have also been observed in Raji cells treated with this compound. nih.govhud.ac.uknih.govresearchgate.net

Hepatocellular Carcinoma (HCC): In HCC cell lines, this compound has been shown to inhibit proliferation and induce apoptosis. plos.orgnih.gov The mechanisms involve upregulating pro-apoptotic proteins like Bax and Fas-L and downregulating anti-apoptotic proteins such as survivin and Mcl-1, partly through inhibiting AKT phosphorylation. plos.orgnih.gov These effects can occur through both COX-2 dependent and independent pathways. plos.orgnih.gov

Osteosarcoma: this compound has demonstrated anti-growth effects on human osteosarcoma cell lines, such as MG-63. nih.govjyoungpharm.orgoup.com It inhibits proliferation and invasiveness, particularly in cell lines with higher COX-2 expression. oup.com While high concentrations can induce apoptosis and upregulate Bax mRNA and protein in some osteosarcoma cells, this effect may be less pronounced in cell lines with lower COX-2 levels. oup.com

Lung Cancer: this compound has been reported to have anti-proliferative effects on human non-small cell lung cancer (NSCLC) cell lines that express COX-2, such as A549 and PC14. nih.govjyoungpharm.orgpensoft.netnih.gov This is associated with the inhibition of PGE2 production in these cells. nih.govnih.gov

Data Table 3: Effect of this compound on Raji Cell Viability and Apoptosis nih.govhud.ac.ukresearchgate.net

| Treatment (this compound Concentration) | Cell Viability (% of control) | Apoptotic Cells (%) |

| Control | 100 | Lower |

| Treated with this compound | Significantly decreased | Significantly higher |

This compound has been shown to influence key processes involved in cancer progression, including cell migration, invasion, and adhesion. plos.orgnih.govspandidos-publications.comresearchgate.net

Studies on HCC cells have demonstrated that this compound significantly inhibits their ability to migrate, invade, and adhere. plos.orgnih.govresearchgate.net This is associated with the upregulation of E-cadherin expression and the downregulation of matrix metalloproteinase (MMP)-2 expression. plos.orgnih.govresearchgate.net The COX-2/E-cadherin pathway and MMPs are known to play roles in tumor metastasis and invasion. plos.org

In canine mammary carcinoma cells (CF41.Mg), low-dose this compound significantly reduced cell migration and invasion. spandidos-publications.comresearchgate.netuchile.cl This effect was partly attributed to the modulation of MMP-2 and β-catenin expression, with reduced MMP-2 expression and activity, and downregulated β-catenin expression alongside increased phosphorylation. spandidos-publications.comresearchgate.netuchile.cl

Data Table 4: Effect of this compound on HCC Cell Migration, Invasion, and Adhesion nih.govresearchgate.net

| Assay | Effect of this compound (80 µM) compared to control | P-value |

| Migration Assay | Significantly reduced cell migration | <0.001 |

| Invasion Assay | Significantly reduced cell invasion | <0.001 |

| Adhesion Assay | Significantly reduced cell adhesion | <0.001 |

Research suggests that this compound may enhance the effectiveness of conventional chemotherapy agents and help overcome drug resistance. mdpi.comnih.gov